molecular formula C31H43NO4 B1460501 1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl palmitate CAS No. 2133807-69-7

1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl palmitate

Cat. No. B1460501
CAS RN: 2133807-69-7
M. Wt: 493.7 g/mol
InChI Key: RAFBTNAUUYSDBF-UHFFFAOYSA-N
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Description

1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl palmitate, also known as DPI, is a small molecule inhibitor that has been used in scientific research to study various biological processes. DPI belongs to the class of isoquinoline derivatives and has been found to have potent inhibitory effects on several enzymes and pathways.

Scientific Research Applications

Tuning of Aggregation Enhanced Emission and Solid State Emission

Compounds related to 1,3-dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl derivatives exhibit aggregation-enhanced emission properties. These properties are studied through nanoaggregate formation in aqueous solutions, characterized using scanning electron and atomic force microscopy. Their photophysical properties have been analyzed both in solution and solid states, revealing insights into molecular and electronic behaviors significant for developing advanced photophysical applications (Srivastava, Singh, & Mishra, 2016).

Organotin Carboxylates Synthesis and Characterization

The synthesis and structural characterization of organotin carboxylates using derivatives of 1,3-dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl compounds have been explored for their potential antitumor activities and fluorescence properties. These studies provide insights into the design of novel materials with potential applications in medicinal chemistry and material science (Xiao et al., 2019).

Bioactivity of Naphthalimide Derivatives

Naphthalimide derivatives related to the queried compound show promising bioactivity, including plant growth regulation and fungicidal activity. Their synthesis and biological evaluation underscore their potential in agricultural applications, highlighting their ability to significantly promote seed germination and seedling growth under specific concentrations (Ju et al., 2016).

Fluorescent Labelling and DNA Studies

Fluorophores derived from 1,3-dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl compounds have been designed and synthesized for labeling nucleosides and oligodeoxyribonucleotides. Their application in fluorescence studies offers valuable tools for biophysical and biochemical research, particularly in understanding DNA interactions and hybridization processes (Singh & Singh, 2007).

Cytotoxic Activity of Naphthalimide Derivatives

Research into the cytotoxic activity of 1,8-naphthalimide derivatives, including compounds similar to the queried chemical, has shown significant potential in targeting human tumor cell lines. These compounds, synthesized using non-protein amino acids, demonstrate the capability to inhibit malignant cell growth at micromolar concentrations, providing a foundation for developing new anticancer agents (Marinov et al., 2019).

properties

IUPAC Name

(1,3-dioxo-2-propylbenzo[de]isoquinolin-6-yl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-20-28(33)36-27-22-21-26-29-24(27)18-17-19-25(29)30(34)32(23-4-2)31(26)35/h17-19,21-22H,3-16,20,23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFBTNAUUYSDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxo-2-propyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl palmitate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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